molecular formula C31H28N6O4S2 B2813734 N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide CAS No. 393586-05-5

N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B2813734
CAS No.: 393586-05-5
M. Wt: 612.72
InChI Key: CDCYBAXRLADJHD-UHFFFAOYSA-N
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Description

N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a triazole ring, and a pyrazole ring, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the furan, triazole, and pyrazole rings, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyrazole derivatives, which share structural features with N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide. Examples include:

  • 1,2,4-Triazole derivatives
  • Pyrazole derivatives
  • Furan derivatives

Uniqueness

What sets this compound apart is its unique combination of these structural motifs, which may confer distinct biological and chemical properties not found in simpler analogs.

Biological Activity

N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has a molecular formula of C34H32N6O4S2 and features multiple heterocyclic rings, which are significant in medicinal chemistry. The presence of thiophene and triazole moieties contributes to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives containing similar structural motifs exhibit significant antimicrobial properties. For example, a study evaluating pyrazolyl-thiazole derivatives demonstrated notable inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

The antimicrobial activity of this compound may be hypothesized based on these findings, suggesting potential effectiveness against similar microbial targets.

Anticancer Activity

Compounds with triazole and pyrazole structures have been investigated for their anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific compound may share these mechanisms due to its structural similarities.

A notable study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the importance of structural diversity in developing effective anticancer agents . The potential of this compound may warrant further investigation in this area.

Antioxidant Activity

The antioxidant capacity of compounds with similar structures has been assessed using DPPH and hydroxyl radical scavenging assays. These studies indicate that electron-donating groups enhance radical scavenging abilities . The extended π-conjugation in the compound's structure could facilitate electron delocalization, improving its antioxidant potential.

Data Summary

Activity Tested Compound MIC (µg/mL) Reference
AntimicrobialPyrazolyl-Thiazole3.12 - 12.5
AnticancerVarious DerivativesNot Specified
AntioxidantPyrazole DerivativesNot Specified

Computational Studies

Computational studies such as molecular docking simulations have been used to predict the binding affinity of similar compounds to biological targets. These studies suggest that structural features significantly influence the interaction profiles with target proteins, which is critical for understanding the biological activity of this compound .

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N6O4S2/c1-20-11-13-21(14-12-20)24-17-22(27-10-6-16-42-27)35-37(24)29(38)19-43-31-34-33-28(18-32-30(39)26-9-5-15-41-26)36(31)23-7-3-4-8-25(23)40-2/h3-16,24H,17-19H2,1-2H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCYBAXRLADJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC=CO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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